REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[N:9]2[CH2:14][CH2:13][N:12](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:11][CH2:10]2)=[CH:4][CH:3]=1.OC1C=CC(C(O)=O)=CC=1.Br.O>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)[N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
370 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
405 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred for 17 hours at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension is cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The precipitate which forms is filtered
|
Type
|
WASH
|
Details
|
washed with 750 ml of water
|
Type
|
ADDITION
|
Details
|
2 liters of toluene and 0.9 liters of a 50% aqueous solution of sodium hydroxide are then added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The organic phase is decanted off
|
Type
|
WASH
|
Details
|
washed with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from 600 ml of boiling hexane
|
Type
|
FILTRATION
|
Details
|
The solution is filtered while hot, so as
|
Type
|
CUSTOM
|
Details
|
to remove any slightly insoluble material
|
Type
|
CUSTOM
|
Details
|
to crystallize, first at ambient temperature
|
Type
|
WAIT
|
Details
|
for 24 hours in an ice bath
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 204.15 g | |
YIELD: PERCENTYIELD | 84.8% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[N:9]2[CH2:14][CH2:13][N:12](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:11][CH2:10]2)=[CH:4][CH:3]=1.OC1C=CC(C(O)=O)=CC=1.Br.O>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)[N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
370 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
405 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred for 17 hours at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension is cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The precipitate which forms is filtered
|
Type
|
WASH
|
Details
|
washed with 750 ml of water
|
Type
|
ADDITION
|
Details
|
2 liters of toluene and 0.9 liters of a 50% aqueous solution of sodium hydroxide are then added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The organic phase is decanted off
|
Type
|
WASH
|
Details
|
washed with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from 600 ml of boiling hexane
|
Type
|
FILTRATION
|
Details
|
The solution is filtered while hot, so as
|
Type
|
CUSTOM
|
Details
|
to remove any slightly insoluble material
|
Type
|
CUSTOM
|
Details
|
to crystallize, first at ambient temperature
|
Type
|
WAIT
|
Details
|
for 24 hours in an ice bath
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 204.15 g | |
YIELD: PERCENTYIELD | 84.8% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[N:9]2[CH2:14][CH2:13][N:12](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:11][CH2:10]2)=[CH:4][CH:3]=1.OC1C=CC(C(O)=O)=CC=1.Br.O>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)[N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
370 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
405 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred for 17 hours at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension is cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The precipitate which forms is filtered
|
Type
|
WASH
|
Details
|
washed with 750 ml of water
|
Type
|
ADDITION
|
Details
|
2 liters of toluene and 0.9 liters of a 50% aqueous solution of sodium hydroxide are then added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The organic phase is decanted off
|
Type
|
WASH
|
Details
|
washed with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from 600 ml of boiling hexane
|
Type
|
FILTRATION
|
Details
|
The solution is filtered while hot, so as
|
Type
|
CUSTOM
|
Details
|
to remove any slightly insoluble material
|
Type
|
CUSTOM
|
Details
|
to crystallize, first at ambient temperature
|
Type
|
WAIT
|
Details
|
for 24 hours in an ice bath
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 204.15 g | |
YIELD: PERCENTYIELD | 84.8% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |